4-chloro-N-(2-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-N-(2-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methylphenyl group, and a morpholinyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine, 4-chlorobenzonitrile, and morpholine.
Formation of Intermediate: The first step involves the reaction of 2-methylphenylamine with 4-chlorobenzonitrile under controlled conditions to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst to form the triazine ring structure.
Substitution Reaction: Finally, the morpholinyl group is introduced through a substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 4-Chloro-N-(2-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can result in the formation of various substituted triazine compounds.
Scientific Research Applications
4-Chloro-N-(2-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-methylphenyl)-6-(4-piperidinyl)-1,3,5-triazin-2-amine
- 4-Chloro-N-(2-methylphenyl)-6-(4-pyrrolidinyl)-1,3,5-triazin-2-amine
- 4-Chloro-N-(2-methylphenyl)-6-(4-piperazinyl)-1,3,5-triazin-2-amine
Uniqueness
4-Chloro-N-(2-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C14H16ClN5O |
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Molecular Weight |
305.76 g/mol |
IUPAC Name |
4-chloro-N-(2-methylphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H16ClN5O/c1-10-4-2-3-5-11(10)16-13-17-12(15)18-14(19-13)20-6-8-21-9-7-20/h2-5H,6-9H2,1H3,(H,16,17,18,19) |
InChI Key |
UWHPSYIFZVGPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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